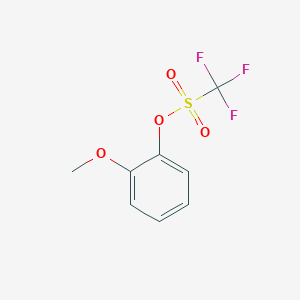

2-Methoxyphenyl trifluoromethanesulfonate

Description

2-Methoxyphenyl trifluoromethanesulfonate (CAS: 59099-58-0) is an aryl trifluoromethanesulfonate (triflate) ester with the molecular formula C₈H₇F₃O₄S and a molecular weight of 256.20 g/mol. It is commercially available with purities exceeding 97–98% (GC) and serves as a critical reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille) due to its stability and efficiency as a leaving group . The methoxy group at the ortho position influences its electronic and steric properties, making it distinct from other aryl triflates in reactivity and application scope.

Propriétés

IUPAC Name |

(2-methoxyphenyl) trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O4S/c1-14-6-4-2-3-5-7(6)15-16(12,13)8(9,10)11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDZTJFBROIDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OS(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00472465 | |

| Record name | 2-Methoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59099-58-0 | |

| Record name | 2-Methoxyphenyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00472465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyphenyl Trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Methoxyphenyl trifluoromethanesulfonate can be synthesized through the reaction of 2-methoxyphenol with trifluoromethanesulfonic anhydride. The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the trifluoromethanesulfonic acid by-product. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistency and efficiency .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methoxyphenyl trifluoromethanesulfonate primarily undergoes substitution reactions. It is a strong electrophile and can react with various nucleophiles to form new carbon-oxygen or carbon-nitrogen bonds .

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Conditions: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an amide, while reaction with an alcohol would yield an ether .

Applications De Recherche Scientifique

Synthetic Applications

2-Methoxyphenyl trifluoromethanesulfonate is primarily utilized as a reagent in organic synthesis. Its electrophilic nature allows it to participate in various chemical reactions:

- Nucleophilic Substitution Reactions : The triflate group is an excellent leaving group, enabling the formation of carbon-nitrogen and carbon-oxygen bonds with nucleophiles such as amines, alcohols, and thiols .

- Synthesis of Complex Organic Molecules : It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients. The ability to introduce trifluoromethanesulfonate groups into various substrates enhances its utility in creating complex structures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Nucleophile Used | Major Product Resulting |

|---|---|---|

| Nucleophilic substitution | Amines | Amides |

| Nucleophilic substitution | Alcohols | Ethers |

| C-H Activation | Various hydrocarbons | Functionalized products |

Medicinal Chemistry Applications

Research indicates that this compound has potential biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of phenolic compounds with triflate groups exhibit antimicrobial properties against pathogens such as Leishmania donovani.

- C-H Activation : The compound is utilized in palladium-catalyzed C(sp³)–H activation reactions, which are crucial for the selective functionalization of hydrocarbons in synthesizing biologically active compounds .

Case Study: Biological Screening

A study evaluated derivatives of this compound for their effects on cancer cell lines. Preliminary results indicated that certain derivatives could inhibit cell growth, suggesting potential anticancer activity.

Industrial Applications

In the industrial sector, this compound finds applications in the production of agrochemicals and polymers:

- Agrochemical Synthesis : The introduction of trifluoromethanesulfonate groups enhances the reactivity of various substrates, making them suitable for developing agrochemicals.

- Polymer Chemistry : It is used to modify polymer structures, improving their properties for specific applications.

Mécanisme D'action

The mechanism by which 2-Methoxyphenyl trifluoromethanesulfonate exerts its effects involves its strong electrophilic nature. It reacts with nucleophiles to form new bonds, facilitating the synthesis of complex molecules. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution reactions .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Aryl trifluoromethanesulfonates are widely used in synthetic chemistry, with their reactivity and applications heavily dependent on substituent effects. Below is a detailed comparison of 2-methoxyphenyl trifluoromethanesulfonate with structurally analogous compounds:

Structural and Electronic Features

Reactivity and Stability

- Electron-Donating Groups : The ortho-methoxy group in 2-methoxyphenyl triflate stabilizes the aryl ring through resonance donation, reducing hydrolysis susceptibility compared to electron-deficient analogs like 4-nitrophenyl triflate .

- Steric Effects : Bulkier substituents (e.g., 2-naphthyl, 2-bromophenyl) hinder nucleophilic attack, slowing coupling reactions. 2-Methoxyphenyl triflate balances moderate steric bulk with electronic stabilization, enabling efficient cross-couplings .

- Thermal Stability: Aryl triflates with electron-withdrawing groups (e.g., NO₂, Br) exhibit lower thermal stability due to increased electrophilicity, whereas 2-methoxyphenyl triflate remains stable under standard reaction conditions .

Activité Biologique

2-Methoxyphenyl trifluoromethanesulfonate, also known as 2-methoxyphenyl triflate, is an organic compound characterized by the presence of a methoxy group and a trifluoromethanesulfonate moiety. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities and applications in synthetic organic chemistry.

The molecular formula of this compound is C₈H₉F₃O₄S, with a molecular weight of approximately 274.19 g/mol. The triflate group enhances the electrophilicity of the aromatic ring, making it a useful intermediate in various chemical reactions.

Biological Activity

Research into the biological activity of this compound is still emerging, but several studies suggest potential pharmacological properties:

- Antimicrobial Activity : A study indicated that derivatives of phenolic compounds, including those with triflate groups, exhibit antimicrobial properties. Specifically, compounds with similar structures have shown activity against various pathogens, including Leishmania donovani .

- C-H Activation : The compound has been utilized in palladium-catalyzed C(sp3)–H activation reactions, which are significant for developing complex organic molecules. This method allows for the selective functionalization of hydrocarbons, which is crucial in synthesizing biologically active compounds .

- Synthetic Applications : The triflate group is known for its utility in nucleophilic substitution reactions, facilitating the introduction of various substituents onto aromatic rings. This property is leveraged in synthesizing compounds with potential therapeutic effects .

Case Studies and Research Findings

- Synthesis and Reactivity : A comprehensive study demonstrated that 2-methoxyphenyl triflate can be synthesized via various methods and used effectively in reactions involving nucleophiles such as amines and alcohols. The reactivity profile indicates that the methoxy group significantly influences the electronic properties of the compound, enhancing its utility in synthetic applications .

- Biological Screening : In a biological screening context, derivatives of this compound were evaluated for their effects on cell viability and proliferation in cancer cell lines. Preliminary results suggested that certain derivatives could inhibit cell growth, indicating potential anticancer activity .

Comparative Analysis

The following table summarizes key structural features and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C₈H₉F₃O₄S | Potential antimicrobial and anticancer activity |

| 4-Fluoro-2-methoxyphenyl triflate | C₈H₉F₄O₄S | Enhanced lipophilicity; explored for medicinal chemistry |

| 5-Bromo-2-methoxyphenyl triflate | C₈H₆BrF₃O₄S | Reactivity with nucleophiles; potential biological effects |

Q & A

Q. What are the recommended synthetic routes for preparing 2-Methoxyphenyl trifluoromethanesulfonate, and how is purity ensured?

- Methodological Answer : The synthesis typically involves reacting 2-methoxyphenol with trifluoromethanesulfonic anhydride in anhydrous dichloromethane under inert conditions (e.g., nitrogen atmosphere). A tertiary amine base (e.g., triethylamine) is added to scavenge protons. Reaction progress is monitored via thin-layer chromatography (TLC) using a hexane/dichloromethane (9:1) mobile phase . Post-synthesis, purification via column chromatography (silica gel, gradient elution) ensures high purity (>98% by GC analysis), as validated by suppliers like TCI .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical safety goggles, and lab coats to prevent skin/eye contact. Use a fume hood to avoid inhalation .

- Storage : Store in sealed containers under inert gas (argon) at 2–8°C to prevent hydrolysis or degradation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste via licensed hazardous waste contractors .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during trifluoromethanesulfonate esterification?

- Methodological Answer :

- Exothermic Control : Add trifluoromethanesulfonic anhydride dropwise over 15–30 minutes to mitigate exothermic side reactions (+5°C temperature rise observed in analogous syntheses) .

- Solvent Selection : Use anhydrous dichloromethane or THF to reduce competing hydrolysis.

- Byproduct Analysis : Monitor intermediates via -NMR to detect undesired sulfonate derivatives (e.g., dialkylation products). Adjust stoichiometry (1:1 molar ratio of phenol to anhydride) to suppress side reactions .

Q. What analytical techniques validate the purity and structural integrity of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/water (70:30). Calibrate with an external standard (e.g., phenyl triflate) to quantify impurities (<2%) .

- GC-MS : Confirm molecular ion peaks (e.g., m/z 256 for [M]) and compare retention times to reference standards .

- LogP Measurement : Determine partition coefficient (LogP ≈ 3.15) via shake-flask method to assess hydrophobicity for solubility studies .

Q. How can environmental persistence of trifluoromethanesulfonate derivatives be assessed?

- Methodological Answer :

- Sample Preparation : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate the compound from aqueous matrices .

- Detection : Analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS) in negative ionization mode. Monitor fragment ions (m/z 179 for [CFSO]) with a detection limit of 0.1 ng/L .

- Degradation Studies : Expose to UV light (254 nm) and quantify breakdown products (e.g., sulfate ions) via ion chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.